LY 206130

Catalog No.
S533943
CAS No.
127414-58-8
M.F
C17H24N2O2
M. Wt
288.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY 206130

CAS Number

127414-58-8

Product Name

LY 206130

IUPAC Name

1-(cyclohexylamino)-3-(1H-indol-4-yloxy)propan-2-ol

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C17H24N2O2/c20-14(11-19-13-5-2-1-3-6-13)12-21-17-8-4-7-16-15(17)9-10-18-16/h4,7-10,13-14,18-20H,1-3,5-6,11-12H2

InChI Key

PITGAFMHSKTZOO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCC(COC2=CC=CC3=C2C=CN3)O

solubility

Soluble in DMSO

Synonyms

1-(1H-indol-4-yloxy)-3-(cyclohexylamino)-2-propanol maleate, LY 206130, LY 206130 maleate, LY-206130

Canonical SMILES

C1CCC(CC1)NCC(COC2=CC=CC3=C2C=CN3)O

The exact mass of the compound 1-(Cyclohexylamino)-3-(1H-indol-4-yloxy)-2-propanol is 288.1838 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Cyclohexylamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LY 206130, also known as 1-(Cyclohexylamino)-3-(1H-indol-4-yloxy)-2-propanol, is a synthetic compound with the molecular formula C17H24N2O2. It is characterized by its structure, which includes a cyclohexyl group and an indole moiety, making it a unique member of the class of compounds that interact with serotonin receptors. Specifically, LY 206130 acts as an antagonist for the serotonin 5-HT1A receptor, which is implicated in various physiological processes including mood regulation and anxiety responses .

Typical of its functional groups. Some notable reactions include:

  • Oxidation: The compound can be oxidized to form various derivatives, potentially altering its biological activity.
  • Reduction: Reduction reactions can yield different amine derivatives.
  • Substitution: The presence of reactive functional groups allows for substitution reactions where certain groups may be replaced by others.

These reactions are facilitated under controlled conditions involving specific reagents and solvents to optimize yields and purity.

As an antagonist of the serotonin 5-HT1A receptor, LY 206130 has been studied for its potential effects on mood and anxiety disorders. Its ability to block this receptor may lead to increased levels of serotonin in the synaptic cleft, which could enhance mood and alleviate anxiety symptoms. Research indicates that compounds targeting this receptor may have therapeutic applications in treating depression and anxiety-related disorders .

  • Formation of the Indole Moiety: This involves reactions that construct the indole ring structure.
  • Cyclohexylamine Introduction: A cyclohexylamine group is introduced through amination reactions.
  • Final Functionalization: The compound is further modified to achieve the desired selectivity and potency.

Reagents such as organic solvents and catalysts are often employed to facilitate these transformations, along with specific temperature and pressure conditions to maximize yield .

LY 206130's primary application is in pharmacological research, particularly in studies related to mood disorders and anxiety. Its role as a serotonin receptor antagonist makes it a candidate for developing new therapeutic agents aimed at enhancing mental health outcomes. Additionally, it serves as a valuable tool in biochemical studies investigating serotonin signaling pathways .

Interaction studies involving LY 206130 focus on its binding affinity and efficacy at the serotonin 5-HT1A receptor. These studies help elucidate its pharmacodynamics and potential therapeutic effects. In vitro assays demonstrate how LY 206130 competes with serotonin for binding sites on the receptor, providing insights into its mechanism of action .

Several compounds share structural features or biological activities with LY 206130. Notable examples include:

Compound NameStructure FeaturesBiological Activity
LY 364947Contains a pyrazole ringSerotonin receptor antagonist
MethylandrostenediolSteroid structure with hydroxyl groupsAnabolic properties
RisperidoneBenzisoxazole derivativeAntipsychotic with serotonin activity

Uniqueness of LY 206130

LY 206130 stands out due to its specific antagonistic action on the serotonin 5-HT1A receptor combined with its unique structural features that include both cyclohexylamine and indole components. This distinct combination may provide unique pharmacological profiles compared to other similar compounds, particularly in targeting mood-related disorders .

LY 206130 emerged from Eli Lilly and Company’s research efforts in the late 20th century, aimed at developing selective ligands for serotonin receptor subtypes. Initial studies identified its high affinity for 5-HT1A receptors, with an inhibitory concentration (IC50) of 7.1 nM, surpassing earlier antagonists like pindolol (IC50: 30.8 nM) and WAY-100135 (IC50: 30.8 nM). Its development was driven by the need to dissect the functional roles of 5-HT1A receptors in mood regulation, anxiety, and neurotransmitter release.

Key milestones in its characterization include:

  • In vivo microdialysis studies: Co-administration with duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), revealed LY 206130’s ability to potentiate extracellular serotonin, norepinephrine, and dopamine levels in the hypothalamus by 669%, 579%, and 404%, respectively.
  • Epilepsy research: LY 206130 blocked fluoxetine-induced seizure suppression in genetically epilepsy-prone rats (GEPR-9s), highlighting 5-HT1A’s role in modulating neuronal excitability.

Position Within Serotonergic Research

LY 206130 occupies a niche in serotonergic research due to its specificity and mechanistic insights:

Receptor Specificity

Unlike non-selective antagonists, LY 206130 exhibits minimal off-target activity at other serotonin receptors (e.g., 5-HT2, 5-HT3) or adrenergic receptors. This selectivity has made it a tool for isolating 5-HT1A-mediated effects in complex neurochemical pathways.

Functional Antagonism

LY 206130’s antagonism is inverse agonist-like, suppressing basal 5-HT1A receptor activity in raphe nuclei and cortical regions. This property has been instrumental in studying autoreceptor-mediated feedback inhibition of serotonin release.

Interplay with Monoamine Systems

Studies demonstrate LY 206130’s capacity to amplify duloxetine-induced monoamine elevations, suggesting serotonergic-noradrenergic-dopaminergic cross-modulation. For example:

  • Dopamine modulation: Despite lacking direct dopamine reuptake inhibition, LY 206130 increases mesolimbic dopamine release via 5-HT1A-dependent disinhibition.

Nomenclature and Classification Systems

LY 206130 is systematically classified as follows:

PropertyDetail
IUPAC Name(S)-5-(2′-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine
Molecular FormulaC17H24N2O2
CAS Registry Number127414-58-8 (primary); 127437-36-9 (alternate)
Molecular Weight288.38 g/mol
Pharmacological ClassSerotonin 5-HT1A receptor antagonist
Development CodeLY-206130; LY206130

The compound’s structural backbone features a tetralin core with a fluorophenyl substituent, optimizing receptor binding affinity. Its classification under the World Health Organization’s International Nonproprietary Name (INN) system remains pending, reflecting its status as a research-grade compound.

Molecular Formula (C₁₇H₂₄N₂O₂)

LY 206130 possesses the molecular formula C₁₇H₂₄N₂O₂, indicating a composition of 17 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms [1] [2] [3]. This formula corresponds to a molecular arrangement that includes both aromatic and aliphatic components, with the nitrogen and oxygen atoms contributing to the compound's hydrogen bonding capacity and overall polarity characteristics.

Structural Characterization of 1-(cyclohexylamino)-3-(1H-indol-4-yloxy)propan-2-ol

The chemical structure of LY 206130 is systematically named as 1-(cyclohexylamino)-3-(1H-indol-4-yloxy)propan-2-ol [1] [2] [3]. This nomenclature reveals the compound's distinctive structural architecture, which consists of three primary functional domains connected through a central propanol backbone.

The indole moiety represents the aromatic component of the molecule, specifically featuring substitution at the 4-position of the indole ring system. The indole nucleus contributes significantly to the compound's overall rigidity and electronic properties [4]. The 4-position substitution pattern is particularly noteworthy, as this position exhibits unique reactivity characteristics compared to other positions on the indole ring [4] [5].

The cyclohexylamine group provides the aliphatic amine functionality, characterized by a six-membered saturated ring structure bonded to an amino group [7]. This cyclohexyl moiety introduces conformational flexibility while maintaining a relatively rigid cyclic structure that influences the compound's three-dimensional shape and binding properties.

The central propan-2-ol linker serves as the connecting bridge between these two major structural components. This three-carbon chain contains a secondary alcohol group that contributes to the compound's hydrogen bonding capabilities and overall polarity. The presence of both hydroxyl and amine functionalities creates multiple sites for intermolecular interactions.

Three-Dimensional Conformation Analysis

The three-dimensional structure of LY 206130 exhibits significant conformational flexibility due to the presence of six rotatable bonds [1]. This flexibility allows the molecule to adopt multiple conformational states, which is crucial for its biological activity and receptor binding characteristics.

The indole ring system maintains a planar configuration, providing a rigid aromatic platform that serves as a structural anchor. The 4-position oxygen linkage creates an ether bridge that connects the indole nucleus to the propanol chain with a specific geometric arrangement that influences the overall molecular shape [8] [9].

The cyclohexyl ring adopts its preferred chair conformation, which minimizes steric strain and provides optimal spatial orientation for the attached amino group . The conformational preferences of the cyclohexyl ring contribute to the compound's overall three-dimensional architecture and affect its ability to interact with biological targets.

The propanol linker region exhibits the greatest conformational freedom, with the ability to rotate around multiple carbon-carbon and carbon-heteroatom bonds. This flexibility enables the molecule to adjust its conformation to optimize binding interactions with target receptors while maintaining favorable intramolecular contacts.

Physical Properties

Molecular Weight (288.38-288.4 g/mol)

LY 206130 exhibits a molecular weight of 288.38 to 288.4 grams per mole, as consistently reported across multiple sources [1] [2] [3] [10]. This molecular weight places the compound within the range typical for small molecule pharmaceuticals, providing favorable characteristics for drug-like properties including membrane permeability and bioavailability.

The precise molecular weight determination, with an exact mass of 288.184 atomic mass units [1], reflects the compound's well-defined chemical composition and structural integrity. This molecular weight range is optimal for compounds intended to cross biological membranes while maintaining sufficient molecular complexity for selective receptor interactions.

Physical State and Appearance

LY 206130 exists as a solid at room temperature, typically appearing as a white to off-white crystalline powder [1] [3]. This solid-state character at ambient conditions indicates the presence of strong intermolecular forces, including hydrogen bonding interactions facilitated by the hydroxyl and amino functional groups present in the molecular structure.

The solid physical state contributes to the compound's stability during storage and handling, while also influencing its solubility characteristics in various solvents. The crystalline nature suggests an ordered molecular arrangement in the solid phase, which may affect dissolution rates and bioavailability profiles.

Density Measurements (1.17g/cm³)

The density of LY 206130 is measured at 1.17 grams per cubic centimeter [1], indicating a moderately dense organic compound. This density value reflects the molecular packing efficiency in the solid state and is consistent with compounds containing both aromatic and aliphatic structural components.

The density measurement provides important information for pharmaceutical formulation considerations, affecting bulk properties such as powder flow characteristics, compression behavior during tablet formation, and volumetric calculations for dosage form development.

Thermal Properties (boiling point: 521.5°C at 760 mmHg)

LY 206130 demonstrates a high boiling point of 521.5°C at standard atmospheric pressure (760 mmHg) [1] [11]. This elevated boiling point indicates the presence of strong intermolecular forces, particularly hydrogen bonding interactions between molecules in the liquid phase.

The high boiling point suggests excellent thermal stability under normal handling and storage conditions. Additionally, the compound exhibits a flash point of 269.2°C [11], indicating low volatility and reduced fire hazard during processing and storage. The vapor pressure at 25°C is extremely low at 1.06 × 10⁻¹¹ mmHg [1], confirming minimal vapor formation at room temperature.

These thermal properties collectively indicate that LY 206130 is a thermally stable compound with minimal volatility, characteristics that are favorable for pharmaceutical applications and long-term storage stability.

Chemical Reactivity Parameters

LogP Value (3.22) and Implications for Lipophilicity

LY 206130 exhibits a logarithmic partition coefficient (LogP) value of 3.22 [1], indicating moderate lipophilicity characteristics. This LogP value represents the compound's preference for partitioning between octanol and water phases, with higher values indicating greater lipophilicity.

The LogP value of 3.22 places LY 206130 within the optimal range for drug-like compounds, typically considered to be between 0 and 5 for favorable absorption, distribution, metabolism, and excretion properties. This moderate lipophilicity suggests the compound can effectively traverse lipid membranes while maintaining sufficient aqueous solubility for biological distribution.

The balanced lipophilic-hydrophilic character indicated by this LogP value contributes to the compound's ability to cross biological barriers, including the blood-brain barrier, which is relevant for its activity as a serotonin receptor antagonist affecting central nervous system function.

Hydrogen Bond Donor and Acceptor Profiles

LY 206130 contains three hydrogen bond donor sites and three hydrogen bond acceptor sites [1]. The hydrogen bond donors include the secondary alcohol group on the propanol chain, the secondary amine group connecting to the cyclohexyl ring, and the indole nitrogen-hydrogen bond.

The hydrogen bond acceptor sites comprise the oxygen atoms in the ether linkage and hydroxyl group, as well as the nitrogen atom in the indole ring system. This balanced donor-acceptor profile creates multiple opportunities for intermolecular hydrogen bonding interactions with biological targets.

The presence of both hydrogen bond donors and acceptors enables the compound to form complex networks of intermolecular interactions, contributing to its binding affinity and selectivity for specific receptor sites. These hydrogen bonding capabilities are crucial for the compound's biological activity and influence its solubility characteristics in various media.

Rotatable Bond Characteristics

The molecular structure of LY 206130 contains six rotatable bonds [1], providing significant conformational flexibility that enables the molecule to adopt multiple three-dimensional configurations. These rotatable bonds are primarily located in the propanol linker region and the connections between the major structural components.

The presence of multiple rotatable bonds allows the compound to undergo conformational changes necessary for optimal binding to its biological targets. This flexibility is particularly important for receptor-ligand interactions, where the ability to adjust molecular shape can enhance binding affinity and selectivity.

However, the conformational flexibility must be balanced against the energetic cost of restricting bond rotation upon binding. The six rotatable bonds in LY 206130 represent a moderate degree of flexibility that provides sufficient adaptability while maintaining reasonable binding entropy considerations for effective receptor interactions.

The synthesis of LY 206130 (1-(cyclohexylamino)-3-(1H-indol-4-yloxy)propan-2-ol) involves the construction of a complex molecular framework containing three distinct structural components: an indole moiety, a cyclohexylamine group, and a propanol linker chain [1] [2]. The synthetic approach requires careful consideration of reaction selectivity and functional group compatibility to achieve the desired product with high purity and yield.

Primary Synthetic Strategy

The most commonly employed synthetic route for LY 206130 involves a multistep approach beginning with the preparation of 4-hydroxyindole as a key intermediate . The synthesis typically proceeds through nucleophilic substitution reactions where the indole hydroxyl group serves as a nucleophile in the formation of the ether linkage with an appropriately substituted propanol derivative [1].

The general synthetic pathway can be summarized as follows:

Step 1: Preparation of 4-Hydroxyindole
The indole precursor is synthesized using established methodologies such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions [5]. Alternative approaches include the Bartoli indole synthesis and modern transition metal-catalyzed cyclization reactions [5] [6].

Step 2: Epoxide Ring Opening Reaction
A critical step involves the reaction of 4-hydroxyindole with epichlorohydrin under basic conditions to form an intermediate epoxide [7]. This reaction typically employs sodium hydroxide or potassium carbonate as the base in an appropriate solvent system [8] [9].

Step 3: Nucleophilic Ring Opening with Cyclohexylamine
The epoxide intermediate undergoes regioselective ring opening with cyclohexylamine to produce the final product [10]. This reaction is typically carried out in polar protic solvents such as ethanol or methanol at elevated temperatures to ensure complete conversion [8].

Reaction Mechanisms

The mechanism for the key epoxide ring opening reaction involves nucleophilic attack by the cyclohexylamine nitrogen at the less substituted carbon of the epoxide ring, following the expected regioselectivity for epoxide opening reactions [10] [8]. The reaction proceeds through a concerted mechanism with simultaneous carbon-nitrogen bond formation and carbon-oxygen bond cleavage.

The overall reaction can be represented as:

4-Hydroxyindole + Epichlorohydrin → Epoxide intermediate → LY 206130 (via cyclohexylamine nucleophilic attack)

Alternative Synthetic Approaches

Alternative synthetic methodologies have been explored for related indole-containing compounds. These include direct alkylation strategies where pre-formed indole derivatives are subjected to alkylation reactions with appropriately functionalized halides [11] [12]. However, these approaches often suffer from lower selectivity and competing side reactions.

Modern synthetic approaches have also investigated transition metal-catalyzed coupling reactions for the formation of carbon-nitrogen bonds in indole-containing molecules [13] [14]. These methods offer potential advantages in terms of reaction selectivity and functional group tolerance.

Reaction Conditions and Optimization

Optimal reaction conditions for LY 206130 synthesis typically involve:

  • Temperature: Reactions are generally conducted at temperatures ranging from 60-120°C depending on the specific step
  • Solvents: Polar protic solvents (ethanol, methanol) for nucleophilic substitution steps; aprotic solvents (dimethylformamide, dimethyl sulfoxide) for base-mediated reactions
  • Catalysts: Acid catalysts for indole formation steps; base catalysts for nucleophilic substitution reactions
  • Reaction time: Typical reaction times range from 4-24 hours depending on reaction temperature and substrate reactivity

Purification Protocols

The purification of LY 206130 requires a systematic approach utilizing multiple complementary techniques to achieve pharmaceutical-grade purity. The choice of purification method depends on the physical and chemical properties of the compound, the nature of impurities present, and the desired final purity level [15] [16].

Primary Purification Methods

Liquid-Liquid Extraction
Initial purification typically begins with liquid-liquid extraction using a separating funnel to remove water-soluble impurities and unreacted starting materials [17] [18]. The organic product is typically extracted into ethyl acetate or dichloromethane, while polar impurities remain in the aqueous phase [15] [19].

Column Chromatography
Silica gel column chromatography represents the primary purification technique for LY 206130 [20]. The separation is typically achieved using gradient elution with solvent systems such as hexane/ethyl acetate or dichloromethane/methanol mixtures. The compound's moderate polarity due to the presence of hydroxyl and amine functional groups requires careful optimization of the mobile phase composition [16] [18].

Typical chromatographic conditions include:

  • Stationary phase: Silica gel (40-63 μm particle size)
  • Mobile phase: Gradient elution starting with 100% hexane, progressing to hexane/ethyl acetate mixtures (95:5 to 70:30)
  • Detection: Ultraviolet detection at 254 nm due to the indole chromophore

Crystallization and Recrystallization
Crystallization from appropriate solvent systems provides an effective method for final purification [15] [17]. LY 206130 can be crystallized from polar solvents such as ethanol or ethanol/water mixtures. The crystallization process involves dissolving the crude product in hot solvent followed by slow cooling to promote crystal formation [16] [21].

Recrystallization protocols typically involve:

  • Primary crystallization: Dissolution in hot ethanol followed by slow cooling
  • Solvent selection: Ethanol, ethanol/water (9:1), or methanol systems
  • Temperature control: Controlled cooling from 60°C to room temperature over 2-4 hours
  • Washing: Crystal washing with cold solvent to remove residual impurities

Advanced Purification Techniques

High-Performance Liquid Chromatography (HPLC)
For analytical and preparative applications requiring high purity, reversed-phase HPLC can be employed [22] [23]. Typical conditions utilize C18 columns with acetonitrile/water mobile phases containing acidic modifiers to improve peak shape and resolution [20].

HPLC purification parameters:

  • Column: C18 reversed-phase (250 × 10 mm, 5 μm particle size)
  • Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid
  • Flow rate: 2-4 mL/min for preparative applications
  • Detection: UV detection at 280 nm (indole λmax)

Sublimation
For compounds with appropriate volatility characteristics, sublimation can provide high-purity material [16] [21]. However, LY 206130's relatively high molecular weight and hydrogen bonding capabilities may limit the applicability of this technique.

Drying and Final Processing

Drying Agents
Removal of residual water and organic solvents requires appropriate drying protocols [17]. Anhydrous magnesium sulfate or sodium sulfate are commonly employed drying agents for organic solutions containing LY 206130 [15] [19].

Vacuum Drying
Final drying of the purified compound is typically accomplished using vacuum drying ovens at temperatures of 40-60°C under reduced pressure to remove residual solvents without thermal decomposition [16] [17].

Analytical Characterization Techniques

Comprehensive analytical characterization of LY 206130 requires the application of multiple complementary spectroscopic and analytical techniques to confirm structural identity, assess purity, and quantify impurities [22] [23]. The analytical approach must address the compound's complex structure containing indole, cyclohexyl, and propanol functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR)
Proton NMR spectroscopy provides detailed information about the hydrogen environments in LY 206130 [24] [25]. The spectrum typically exhibits characteristic signals for:

  • Indole protons: Aromatic protons appearing in the range 6.5-8.0 ppm, with the indole NH proton appearing as a broad signal around 10-11 ppm [26] [27]
  • Cyclohexyl protons: Aliphatic protons in the range 1.0-2.0 ppm showing complex multipicity due to coupling [25] [26]
  • Propanol chain protons: Methylene protons appearing around 3.5-4.5 ppm, with the hydroxyl proton typically exchangeable [26] [27]

The integration ratios provide quantitative information about the number of protons in each environment, confirming the molecular structure [25] [26].

Carbon-13 NMR (¹³C NMR)
Carbon-13 NMR spectroscopy offers complementary structural information by identifying distinct carbon environments [26] [27]. The spectrum provides signals for:

  • Aromatic carbons: Indole ring carbons appearing in the range 100-160 ppm
  • Aliphatic carbons: Cyclohexyl and propanol chain carbons in the range 20-80 ppm
  • Quaternary carbons: Non-protonated carbons identifiable through DEPT experiments

Two-Dimensional NMR Techniques
Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide detailed connectivity information [28] [26]. These techniques are particularly valuable for confirming the regioselectivity of the indole substitution pattern.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides functional group identification and structural confirmation for LY 206130 [25] [26]. Key absorption bands include:

Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Assignment
O-H stretch3200-3600Hydroxyl group
N-H stretch3300-3500Indole NH and amine
C-H stretch2850-3000Aliphatic and aromatic CH
C=C stretch1450-1650Aromatic ring vibrations
C-O stretch1000-1300Ether and alcohol C-O bonds

The IR spectrum serves as a fingerprint for compound identification and can detect the presence of impurities or degradation products [29] [25].

Mass Spectrometry

Electron Impact Mass Spectrometry (EI-MS)
Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns [30] [31]. LY 206130 typically exhibits:

  • Molecular ion peak: m/z = 288 (M⁺)
  • Base peak: Often corresponds to the cyclohexylamine fragment (m/z = 99)
  • Characteristic fragments: Indole-containing fragments and propanol chain fragments

High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry enables precise molecular formula determination with accuracy typically better than 5 ppm [28] [32]. This technique is essential for confirming elemental composition and detecting trace impurities.

Tandem Mass Spectrometry (MS/MS)
MS/MS experiments provide detailed structural information through controlled fragmentation studies [30] [33]. This technique is particularly valuable for identifying impurities and degradation products.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy exploits the indole chromophore to provide both qualitative and quantitative analysis [23] [34]. The indole moiety typically exhibits characteristic absorption around:

  • λmax: Approximately 280 nm (indole π→π* transition)
  • Secondary absorption: Around 220 nm
  • Extinction coefficient: Typically 5,000-10,000 M⁻¹cm⁻¹

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)
HPLC serves both analytical and preparative purposes [22] [23]. Analytical HPLC provides:

  • Purity assessment: Quantitative determination of main component and impurities
  • Stability studies: Monitoring degradation products under stress conditions
  • Quality control: Routine analysis for batch release

Gas Chromatography-Mass Spectrometry (GC-MS)
When applicable, GC-MS provides highly specific identification through retention time and mass spectral matching [35] [36]. However, the relatively high molecular weight and polarity of LY 206130 may require derivatization for GC analysis.

Structure Verification Methodologies

Structure verification of LY 206130 requires a systematic approach combining multiple analytical techniques to provide unambiguous confirmation of molecular structure, stereochemistry, and purity [37] [34]. The verification process must address the complexity of the molecule and potential for isomeric forms.

Comprehensive Spectroscopic Analysis

Integrated NMR Analysis
Complete structure verification relies on comprehensive NMR analysis incorporating multiple nuclei and dimensionalities [28] [26]. The verification protocol includes:

1H NMR Signal Assignment:

  • Systematic assignment of all proton signals using chemical shift, coupling patterns, and integration values
  • Confirmation of connectivity through COSY experiments
  • Validation of long-range couplings through NOESY experiments

13C NMR Verification:

  • Complete assignment of all carbon signals
  • DEPT experiments to distinguish CH, CH₂, and CH₃ carbons
  • HSQC experiments to correlate proton and carbon signals

Advanced 2D NMR Experiments:

  • HMBC (Heteronuclear Multiple Bond Correlation) for long-range connectivity
  • ROESY (Rotating frame Overhauser Enhancement Spectroscopy) for spatial relationships
  • J-resolved spectroscopy for detailed coupling analysis

Mass Spectrometric Verification

Accurate Mass Determination
High-resolution mass spectrometry provides definitive molecular formula confirmation [38] [32]. The verification protocol includes:

  • Molecular ion confirmation: Accurate mass within 2 ppm of theoretical value
  • Isotope pattern matching: Comparison with theoretical isotope distribution
  • Fragmentation studies: MS/MS experiments to confirm structural connectivity

Fragmentation Pattern Analysis
Systematic analysis of fragmentation patterns provides structural confirmation [30] [33]:

  • Base peak identification: Typically cyclohexylamine fragment (m/z = 99)
  • Molecular ion stability: Assessment of molecular ion abundance
  • Characteristic losses: Identification of neutral losses corresponding to structural fragments

Chromatographic Purity Assessment

Multi-Method HPLC Analysis
Comprehensive purity assessment requires multiple HPLC methods with different selectivities [22] [23]:

Reversed-Phase HPLC:

  • C18 columns with acetonitrile/water gradients
  • Detection at multiple wavelengths (220, 254, 280 nm)
  • Quantitative assessment of main component and impurities

Normal-Phase HPLC:

  • Silica columns with hexane/alcohol gradients
  • Complementary selectivity for polar impurities
  • Alternative retention mechanism for method validation

Ion-Exchange HPLC:

  • Specific analysis for charged impurities and salts
  • pH-dependent retention for basic compounds
  • Orthogonal selectivity to reversed-phase methods

Physical Property Verification

Melting Point Determination
Melting point analysis provides purity assessment and polymorphic identification [15] [37]:

  • Capillary melting point: Visual determination of melting range
  • Differential scanning calorimetry: Precise thermal analysis
  • Thermogravimetric analysis: Assessment of thermal stability and decomposition

Optical Properties
Assessment of optical properties for complete characterization [39] [34]:

  • Refractive index: Measurement at standard conditions (nD²⁰ = 1.608)
  • Optical rotation: Determination of stereochemical purity if applicable
  • UV-Vis spectroscopy: Confirmation of chromophore integrity

Computational Verification

Structure Prediction and Modeling
Computational chemistry provides theoretical validation of experimental results [40] [41]:

  • Density functional theory calculations: Prediction of NMR chemical shifts
  • Molecular mechanics: Conformational analysis and energy minimization
  • Quantum chemical calculations: Electronic structure and spectroscopic properties

Database Comparison
Systematic comparison with literature and database values [2] [42]:

  • Chemical shift databases: Comparison of experimental and predicted NMR data
  • Mass spectral libraries: Matching against reference spectra
  • Physical property databases: Verification of experimental measurements

Quality Control Protocol

Systematic Verification Workflow
A comprehensive quality control protocol ensures complete structure verification [37] [34]:

  • Primary identification: Molecular weight and formula confirmation by HRMS
  • Structural elucidation: Complete NMR analysis with 2D experiments
  • Purity assessment: Multi-method HPLC analysis
  • Physical characterization: Melting point, optical properties, and thermal analysis
  • Comparative analysis: Literature and database comparison
  • Documentation: Complete analytical package with all supporting data

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

288.183778013 g/mol

Monoisotopic Mass

288.183778013 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Jørgensen H, Kjaer A, Warberg J, Knigge U. Differential effect of serotonin 5-HT(1A) receptor antagonists on the secretion of corticotropin and prolactin. Neuroendocrinology. 2001 May;73(5):322-33. PubMed PMID: 11399905.
2: Li DL, Simmons RM, Iyengar S. 5HT1A receptor antagonists enhance the functional activity of fluoxetine in a mouse model of feeding. Brain Res. 1998 Jan 19;781(1-2):121-8. PubMed PMID: 9507085.
3: Browning RA, Wood AV, Merrill MA, Dailey JW, Jobe PC. Enhancement of the anticonvulsant effect of fluoxetine following blockade of 5-HT1A receptors. Eur J Pharmacol. 1997 Oct 1;336(1):1-6. PubMed PMID: 9384247.
4: Wolff MC, Leander JD. Differentiation of 5-HT1A receptor ligands by drug discrimination. Eur J Pharmacol. 1997 Aug 27;333(2-3):113-22. PubMed PMID: 9314023.
5: Engleman EA, Robertson DW, Thompson DC, Perry KW, Wong DT. Antagonism of serotonin 5-HT1A receptors potentiates the increases in extracellular monoamines induced by duloxetine in rat hypothalamus. J Neurochem. 1996 Feb;66(2):599-603. PubMed PMID: 8592129.
6: Fuller RW, Perry KW, Hemrick-Luecke SK, Engleman E. Serum corticosterone increases reflect enhanced uptake inhibitor-induced elevation of extracellular 5-hydroxytryptamine in rat hypothalamus. J Pharm Pharmacol. 1996 Jan;48(1):68-70. PubMed PMID: 8722499.

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